Cas no 1806919-15-2 (4-Bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetic acid)

4-Bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetic acid 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetic acid
-
- インチ: 1S/C9H7BrClF2NO2/c10-8-4(2-11)3-14-5(1-6(15)16)7(8)9(12)13/h3,9H,1-2H2,(H,15,16)
- InChIKey: OIIQXLDSDCQAGO-UHFFFAOYSA-N
- ほほえんだ: BrC1C(CCl)=CN=C(CC(=O)O)C=1C(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 258
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 50.2
4-Bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029055742-250mg |
4-Bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetic acid |
1806919-15-2 | 97% | 250mg |
$969.60 | 2022-03-31 | |
Alichem | A029055742-500mg |
4-Bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetic acid |
1806919-15-2 | 97% | 500mg |
$1,646.30 | 2022-03-31 | |
Alichem | A029055742-1g |
4-Bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetic acid |
1806919-15-2 | 97% | 1g |
$3,129.00 | 2022-03-31 |
4-Bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetic acid 関連文献
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
8. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
4-Bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetic acidに関する追加情報
Introduction to 4-Bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetic acid (CAS No. 1806919-15-2)
4-Bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetic acid (CAS No. 1806919-15-2) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its bromo, chloromethyl, and difluoromethyl substituents on a pyridine core, exhibits a unique structural framework that makes it a valuable intermediate in the synthesis of biologically active molecules. The presence of multiple reactive sites in its molecular structure allows for diverse chemical transformations, making it a versatile building block for drug discovery and development.
The pyridine-2-acetic acid moiety in the compound's name is particularly noteworthy, as it introduces an acidic functional group that can participate in various pharmacophoric interactions. This feature is highly relevant in the design of molecules targeting neurological and cardiovascular diseases, where protonation states and acid-base properties play a crucial role in drug efficacy and pharmacokinetics. Recent studies have highlighted the importance of pyridine derivatives in medicinal chemistry, particularly due to their ability to modulate enzyme activity and receptor binding.
One of the most compelling aspects of 4-Bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetic acid is its potential as a precursor for the development of novel therapeutic agents. The bromo substituent, for instance, can be readily functionalized via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of aryl or heteroaryl groups. This flexibility is particularly valuable in constructing complex molecular architectures that mimic natural products or known drug scaffolds.
The chloromethyl group provides another avenue for further derivatization, allowing for the formation of ethers, alcohols, or amides through nucleophilic substitution reactions. These transformations are fundamental in medicinal chemistry, as they enable the creation of diverse pharmacological entities with tailored biological activities. Moreover, the difluoromethyl group has been extensively studied for its ability to enhance metabolic stability and binding affinity in drug candidates. Fluorine atoms can modulate electronic properties and hydrophobicity, making them indispensable in optimizing lead compounds for clinical use.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs). 4-Bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetic acid has emerged as a promising scaffold for designing PPI modulators due to its ability to engage multiple binding pockets on target proteins. Its structural features allow for precise tuning of interactions through hydrogen bonding, hydrophobic effects, and electrostatic interactions. Such properties are critical for achieving high selectivity and potency in drug development.
The compound's relevance extends beyond academic research; it has also attracted industrial interest due to its potential application in synthesizing novel agrochemicals and materials with specialized functions. The versatility of 4-Bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetic acid lies in its ability to serve as a multi-purpose intermediate, catering to diverse synthetic needs across different sectors.
From a synthetic chemistry perspective, one of the most intriguing aspects of this compound is its role in facilitating transition-metal-catalyzed reactions. The bromo and chloromethyl groups are particularly amenable to palladium-catalyzed cross-coupling reactions, which are cornerstone techniques in modern organic synthesis. These reactions have enabled the construction of complex molecules with high precision and yield, making them indispensable tools in both academic and industrial settings.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their favorable pharmacokinetic properties. The difluoromethyl group in 4-Bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetic acid contributes to this trend by enhancing lipophilicity and metabolic stability. Such features are often associated with improved bioavailability and prolonged half-life of drug candidates, which are critical factors in drug development.
Moreover, computational modeling studies have demonstrated that pyridine derivatives like this one can effectively interact with biological targets through multiple binding modes. This polyvalent binding capability is particularly advantageous in designing drugs that require robust binding affinities across different conformations or isoforms of target proteins. Such flexibility is often necessary to achieve therapeutic efficacy while minimizing off-target effects.
In conclusion,4-Bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetic acid (CAS No. 1806919-15-2) represents a fascinating compound with broad applications in pharmaceutical chemistry and beyond. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules with diverse therapeutic potential. As research continues to uncover new synthetic strategies and biological targets,this compound will undoubtedly remain at the forefront of medicinal chemistry innovation.
1806919-15-2 (4-Bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetic acid) 関連製品
- 1698837-40-9(INDEX NAME NOT YET ASSIGNED)
- 1261886-03-6(3-Hydroxy-5-phenyl-1H-pyrrolo[2,3-b]pyridine)
- 1805474-25-2(3,6-Bis(trifluoromethyl)-2-methoxyaniline)
- 864841-47-4(N-tert-butyl-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide)
- 78485-37-7(Ethyl 2-chloro-6-benzothiazolecarboxylate)
- 1805234-65-4(5-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetonitrile)
- 1805587-01-2(5-Aminomethyl-4-cyano-2-nitrobenzoic acid)
- 1597065-73-0(2,2,2-trifluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine)
- 1804188-12-2(1-Bromo-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-one)
- 2137895-46-4(Methyl 7-ethoxy-1-benzofuran-3-carboxylate)




